molecular formula C18H11CaClN2O6S B14406702 calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate CAS No. 83400-26-4

calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate

Cat. No.: B14406702
CAS No.: 83400-26-4
M. Wt: 458.9 g/mol
InChI Key: QRZZZSKGVLXYHR-UHFFFAOYSA-L
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Description

Calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate is a complex organic compound known for its vibrant red color. It is commonly used as a pigment in various applications, including art materials and industrial products. The compound is also referred to as Permanent Red BB (Calcium salt) and is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate stands out due to its unique combination of functional groups, which confer specific chemical properties and applications. Its stability, vibrant color, and ability to form stable complexes with metals make it particularly valuable in various industrial and scientific contexts .

Properties

CAS No.

83400-26-4

Molecular Formula

C18H11CaClN2O6S

Molecular Weight

458.9 g/mol

IUPAC Name

calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate

InChI

InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-16(28(25,26)27)15(8-13(9)19)21-20-14-7-12(18(23)24)17(22)11-5-3-2-4-10(11)14;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

QRZZZSKGVLXYHR-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=CC(=C(C3=CC=CC=C32)[O-])C(=O)O)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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